molecular formula C12H17NO B1380709 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol CAS No. 1226174-62-4

1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol

Cat. No.: B1380709
CAS No.: 1226174-62-4
M. Wt: 191.27 g/mol
InChI Key: BXFGMWONKYTQDY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol is an organic compound that features a unique structure combining an aminomethyl group with a dimethyl-substituted indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol typically involves multi-step organic reactions. One common approach is the reduction of the corresponding nitrile compound, which can be prepared via alkylation reactions involving alkyl halides. The reduction is often carried out using hydrogenation or other reducing agents under mild conditions to yield the desired aminomethyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of environmentally benign solvents and reagents is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

    S-pregabalin: A structural analog with similar aminomethyl functionality.

    Gabapentin: Another compound with an aminomethyl group, used as an anticonvulsant.

    Indole derivatives: Compounds with similar indene backbones but different substituents.

Uniqueness: 1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol is unique due to its specific combination of an aminomethyl group with a dimethyl-substituted indene backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11(2)7-12(14,8-13)10-6-4-3-5-9(10)11/h3-6,14H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGMWONKYTQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C21)(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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